7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide . This compound can also be synthesized from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrolysis, and cyclization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyran rings.
Substitution: Substitution reactions, particularly with primary amines, can yield a variety of products depending on the structure of the amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Primary amines under reflux conditions in solvents like dioxane and water.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. The compound’s unique structure allows it to engage in multiple types of chemical interactions, which can influence its biological activity .
Comparison with Similar Compounds
- 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
- 2-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
- 2-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Comparison: The presence of this group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-2-1-6-5-13-4-3-7(6)10-8/h1-2H,3-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCWSYTMXNNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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